molecular formula C12H15ClN2O B1386307 N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide CAS No. 1155532-16-3

N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B1386307
CAS No.: 1155532-16-3
M. Wt: 238.71 g/mol
InChI Key: IQGOKQMPESPTSP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a cyclopentanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for use in the development of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the phenyl ring allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The cyclopentanecarboxamide moiety provides additional binding affinity and specificity .

Comparison with Similar Compounds

  • N-(5-Amino-2-chlorophenyl)benzamide
  • N-(5-Amino-2-chlorophenyl)cyclohexanecarboxamide
  • N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide

Comparison: N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide is unique due to its cyclopentane ring, which provides distinct steric and electronic properties compared to similar compounds with benzene, cyclohexane, or cyclobutane rings. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-6-5-9(14)7-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOKQMPESPTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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